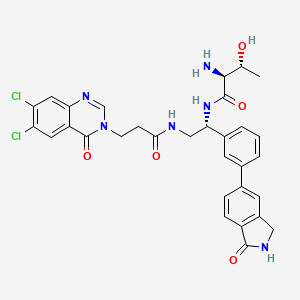

ThrRS-IN-3

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C31H30Cl2N6O5 |

|---|---|

Peso molecular |

637.5 g/mol |

Nombre IUPAC |

(2S,3R)-2-amino-N-[(1R)-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]-1-[3-(1-oxo-2,3-dihydroisoindol-5-yl)phenyl]ethyl]-3-hydroxybutanamide |

InChI |

InChI=1S/C31H30Cl2N6O5/c1-16(40)28(34)30(43)38-26(19-4-2-3-17(9-19)18-5-6-21-20(10-18)13-36-29(21)42)14-35-27(41)7-8-39-15-37-25-12-24(33)23(32)11-22(25)31(39)44/h2-6,9-12,15-16,26,28,40H,7-8,13-14,34H2,1H3,(H,35,41)(H,36,42)(H,38,43)/t16-,26+,28+/m1/s1 |

Clave InChI |

SXLUECWAPXFDGD-RKQBMHSKSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O |

SMILES canónico |

CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O |

Origen del producto |

United States |

Foundational & Exploratory

What is the mechanism of action of ThrRS-IN-3?

An In-depth Technical Guide to the Mechanisms of Threonyl-tRNA Synthetase Inhibitors

Introduction

Threonyl-tRNA synthetase (ThrRS) is a vital enzyme in protein biosynthesis, responsible for the specific attachment of the amino acid threonine to its cognate tRNA (tRNAThr). This process, known as aminoacylation, is a critical step in ensuring the fidelity of translation of the genetic code.[1][2][3] The essential role of ThrRS in all living organisms has made it an attractive target for the development of novel therapeutic agents, including antibacterial, antifungal, antimalarial, and anticancer drugs.[4][5] This guide provides a detailed overview of the mechanisms of action of various inhibitors targeting ThrRS, supported by experimental data and methodologies. While a specific compound designated "ThrRS-IN-3" was not identifiable in the public domain at the time of this writing, this document will focus on the well-characterized mechanisms of known ThrRS inhibitors, which would be applicable to any novel inhibitor of this enzyme.

The Catalytic Action of Threonyl-tRNA Synthetase

The aminoacylation reaction catalyzed by ThrRS occurs in a two-step process within the enzyme's active site.

-

Amino Acid Activation: Threonine and ATP bind to the active site. The enzyme then catalyzes the formation of a threonyl-adenylate (Thr-AMP) intermediate, with the release of pyrophosphate (PPi).

-

tRNA Charging: The activated threonine is subsequently transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of tRNAThr, forming threonyl-tRNAThr (Thr-tRNAThr) and releasing AMP.

This charged tRNA is then delivered to the ribosome for protein synthesis. To maintain high fidelity, ThrRS possesses an editing or proofreading domain to hydrolyze misacylated tRNAs, such as when serine is incorrectly attached to tRNAThr.

Below is a diagram illustrating the canonical two-step reaction of ThrRS.

Mechanisms of Action of ThrRS Inhibitors

ThrRS inhibitors can be classified based on their mode of action, primarily targeting different substrate-binding sites or inducing conformational changes that impair catalytic activity.

Substrate-Mimicking Inhibitors

A common strategy for enzyme inhibition is to design molecules that mimic the natural substrates.

-

Dual-Site Inhibitors: Some inhibitors are designed to simultaneously occupy the binding pockets for both the amino acid (threonine) and a portion of the tRNA molecule, specifically the terminal adenosine (A76). Compound 30d , for instance, was shown to bind to Salmonella enterica ThrRS (SeThrRS) by occupying both the L-threonine and the tRNAThr A76 nucleotide binding sites in an ATP-independent manner. This dual-site inhibitory mechanism is a novel approach compared to traditional inhibitors.

-

Triple-Site Inhibitors: A more recent and advanced approach involves the design of inhibitors that mimic all three substrates: L-threonine, ATP, and the terminal adenosine of tRNA. These inhibitors have demonstrated high potency, with compounds like 36j exhibiting an IC50 of 19 nM against SeThrRS. Co-crystal structures have confirmed that these inhibitors simultaneously occupy all three substrate-binding pockets.

The following diagram illustrates the different substrate-mimicking inhibition strategies.

Non-Competitive and Covalent Inhibitors

-

Non-Competitive Inhibition: The natural product borrelidin is a potent inhibitor of ThrRS and exhibits antimalarial activity. It acts as a non-competitive inhibitor with respect to threonine, binding to a hydrophobic pocket near the active site. This binding is thought to induce a conformational change that prevents the proper binding or catalysis of the substrates.

-

Covalent Inhibition: Obafluorin , another natural product, has been identified as the first covalent inhibitor of an aminoacyl-tRNA synthetase. It forms a covalent bond with a tyrosine residue (Tyr462 in E. coli ThrRS) within the active site. The β-lactone ring of obafluorin opens upon binding, and the resulting structure sterically hinders the binding of all three substrates: L-threonine, ATP, and tRNA.

Quantitative Data for Representative ThrRS Inhibitors

The potency of ThrRS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). The following table summarizes publicly available data for some well-characterized inhibitors.

| Inhibitor | Target Organism/Enzyme | IC50 | Kd | Notes | Reference |

| Borrelidin | Plasmodium falciparum | 0.97 nM | - | Potent antimalarial activity. | |

| Compound 30d | Salmonella enterica ThrRS | 1.4 µM | - | Dual-site inhibitor. | |

| Compound 36j | Salmonella enterica ThrRS | 19 nM | 35.4 nM | Triple-site inhibitor. | |

| BC196 | Plasmodium falciparum | - | - | Borrelidin analog with antimalarial activity. | |

| BC220 | Plasmodium falciparum | - | - | Borrelidin analog with in vivo potency similar to chloroquine. |

Experimental Protocols for Characterizing ThrRS Inhibitors

The mechanism of action and potency of ThrRS inhibitors are determined through a series of biochemical and biophysical assays.

Aminoacylation Assay

This is the primary assay to determine the inhibitory effect on the overall enzymatic reaction.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP.

-

Enzyme and Inhibitor: Add a known concentration of purified ThrRS enzyme and varying concentrations of the inhibitor to the reaction mixture. Incubate for a defined period to allow for binding.

-

Initiation of Reaction: Start the reaction by adding a mixture of L-threonine (including a radiolabeled version, e.g., [3H]L-threonine) and tRNAThr.

-

Quenching and Precipitation: After a specific time, stop the reaction by adding a quenching solution (e.g., trichloroacetic acid, TCA). This also precipitates the tRNA.

-

Quantification: Collect the precipitated tRNA on a filter, wash to remove unincorporated radiolabeled threonine, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNA.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

The workflow for a typical aminoacylation assay is depicted below.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) and thermodynamics of the interaction between the inhibitor and the enzyme.

-

Sample Preparation: The purified ThrRS enzyme is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.

-

Titration: The inhibitor is injected in small aliquots into the sample cell containing the enzyme.

-

Heat Measurement: The heat released or absorbed upon binding is measured after each injection.

-

Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

X-ray Crystallography

This technique provides high-resolution structural information on how an inhibitor binds to the enzyme.

-

Crystallization: The ThrRS enzyme is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed crystals of the enzyme.

-

Data Collection: The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data are processed to determine the three-dimensional structure of the enzyme-inhibitor complex. This reveals the precise binding mode and interactions of the inhibitor with the amino acid residues of the enzyme.

Cellular Effects of ThrRS Inhibition

Inhibition of ThrRS leads to a depletion of the cellular pool of charged Thr-tRNAThr. This has several downstream consequences:

-

Inhibition of Protein Synthesis: The lack of available Thr-tRNAThr for the ribosome leads to a global shutdown of protein synthesis, ultimately causing cell growth arrest or cell death.

-

Impairment of Ribosome-Associated Quality Control (RQC): In some organisms, Thr-tRNAThr is involved in the RQC pathway, which helps to degrade truncated polypeptides from stalled ribosomes. Inhibition of ThrRS can therefore impair this quality control mechanism.

-

Non-Canonical Functions: Some aminoacyl-tRNA synthetases have non-canonical functions, such as regulating the translation of specific mRNAs. For example, yeast ThrRS has been shown to bind to the mRNA of a subunit of RNA polymerase III, potentially regulating its translation and thereby affecting cellular tRNA levels. Inhibition of ThrRS could disrupt these regulatory roles.

Conclusion

Threonyl-tRNA synthetase is a well-validated target for the development of new therapeutics. A diverse range of inhibitors with different mechanisms of action have been discovered, from competitive substrate mimics to allosteric and covalent binders. The continued exploration of novel inhibitory mechanisms, such as dual- and triple-site inhibition, offers promising avenues for the development of highly potent and selective drugs. A thorough understanding of the biochemical and cellular consequences of ThrRS inhibition, as detailed in this guide, is essential for the successful design and development of these next-generation therapeutic agents.

References

- 1. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

The Discovery and Synthesis of ThrRS-IN-3: A Potent Triple-Site Inhibitor of Threonyl-tRNA Synthetase

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis, has emerged as a promising target for the development of novel antibacterial agents. This technical guide provides an in-depth overview of the discovery and synthesis of ThrRS-IN-3 (also identified as compound 36j), a highly potent inhibitor of Salmonella enterica ThrRS (SeThrRS). This compound distinguishes itself as a first-in-class, triple-site inhibitor, concurrently occupying the binding sites for L-threonine, ATP, and the tRNAThr. This unique mechanism of action contributes to its significant inhibitory potency and antibacterial potential. This document details the synthetic pathway, quantitative inhibitory data, and the specific experimental protocols for the characterization of this compound, offering a comprehensive resource for researchers in the fields of medicinal chemistry and antibacterial drug discovery.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes responsible for the faithful translation of the genetic code during protein synthesis. Their essential role in bacterial viability and the presence of structural differences between bacterial and human orthologs make them attractive targets for the development of selective inhibitors. Threonyl-tRNA synthetase (ThrRS) catalyzes the attachment of L-threonine to its cognate tRNAThr, a critical step in protein biosynthesis. Inhibition of this process leads to the cessation of protein production and subsequent bacterial cell death.

This compound was identified as a potent inhibitor of S. enterica ThrRS through a structure-based drug design approach. This guide will elaborate on the discovery, multi-step synthesis, and biological evaluation of this promising antibacterial compound.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds was evaluated against S. enterica ThrRS. The key quantitative data, including the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and minimum inhibitory concentrations (MIC) against various bacterial strains, are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound against S. enterica ThrRS

| Compound | IC50 (nM)[1] | Kd (nM)[1] |

| This compound (36j) | 19 | 34, 35.4 |

Table 2: Antibacterial Activity of Related ThrRS Inhibitors

| Compound | Target Bacteria | MIC (μg/mL)[1] |

| 36b | [Specify bacteria if known] | 2-8 |

| 36k | [Specify bacteria if known] | 2-8 |

| 36l | [Specify bacteria if known] | 2-8 |

Synthesis Pathway of this compound (Compound 36j)

The synthesis of this compound is a multi-step process involving the formation of key intermediates. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthesis Scheme

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

The synthesis of this compound (compound 36j) was achieved through a convergent synthesis strategy. The following protocol is a generalized representation based on the synthesis of related compounds in the primary literature.

Step 1: Synthesis of the Benzamide Intermediate (Intermediate A)

-

To a solution of the corresponding benzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., diisopropylethylamine).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine component and continue stirring at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution, a basic aqueous solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the benzamide intermediate.

Step 2: Synthesis of the Amidine Moiety (Intermediate B)

-

Treat the corresponding nitrile with a solution of lithium bis(trimethylsilyl)amide in an anhydrous solvent (e.g., tetrahydrofuran) at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude amidine intermediate, which may be used in the next step without further purification.

Step 3: Coupling and Final Product Formation (this compound)

-

Combine the benzamide intermediate (Intermediate A) and the amidine moiety (Intermediate B) in a suitable solvent (e.g., dimethylformamide).

-

Add a base (e.g., potassium carbonate) and heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC).

Mechanism of Action: Triple-Site Inhibition

This compound exhibits a novel mechanism of action by simultaneously occupying three critical substrate-binding sites within the active site of ThrRS: the L-threonine binding site, the ATP binding site, and the tRNAThr binding pocket. This triple-site inhibition effectively blocks the aminoacylation reaction at multiple points, leading to potent inhibition of the enzyme.

Caption: Triple-site inhibition mechanism of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

SeThrRS Inhibition Assay (IC50 Determination)

-

Protein Expression and Purification: The gene encoding for S. enterica ThrRS is cloned into an expression vector and transformed into a suitable E. coli strain. The protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

Assay Principle: The assay measures the aminoacylation of tRNAThr by SeThrRS. The inhibition is quantified by measuring the amount of radiolabeled L-threonine incorporated into the tRNA.

-

Procedure: a. Prepare a reaction mixture containing assay buffer (e.g., HEPES, pH 7.5, MgCl2, KCl, DTT), ATP, radiolabeled L-threonine, and tRNAThr. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding purified SeThrRS enzyme. d. Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time. e. Stop the reaction by precipitating the tRNA using trichloroacetic acid (TCA). f. Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled L-threonine. g. Measure the radioactivity of the filter membrane using a scintillation counter. h. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (Kd Determination)

-

Principle: Isothermal titration calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand (this compound) to a macromolecule (SeThrRS), allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

-

Procedure: a. Prepare solutions of purified SeThrRS and this compound in the same buffer (e.g., HEPES, pH 7.5, containing a small percentage of DMSO to ensure inhibitor solubility). b. Load the SeThrRS solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe. c. Perform a series of injections of the inhibitor solution into the protein solution while monitoring the heat change. d. Integrate the heat pulses to generate a binding isotherm. e. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

-

Procedure: a. Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). b. Prepare a standardized inoculum of the test bacteria (e.g., S. enterica) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium only). d. Incubate the plate at 37 °C for 18-24 hours. e. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.

Conclusion

This compound represents a significant advancement in the development of inhibitors targeting aminoacyl-tRNA synthetases. Its novel triple-site binding mechanism provides a strong foundation for the design of future antibacterial agents with improved potency and a reduced likelihood of resistance development. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and build upon this promising class of inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis, represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of ThrRS-IN-3 (also known as compound 36j), a highly potent, triple-site inhibitor of Salmonella enterica Threonyl-tRNA Synthetase (SeThrRS). This document details the primary biochemical targets of this compound, its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. The information presented is intended to support further research and development efforts in the field of antimicrobial drug discovery.

Introduction to this compound

This compound is a rationally designed, synthetic molecule that represents a new class of aminoacyl-tRNA synthetase (aaRS) inhibitors.[1] Unlike traditional inhibitors that typically target one or two substrate binding sites, this compound is the first reported inhibitor to simultaneously occupy all three substrate-binding pockets of ThrRS: the L-threonine binding site, the ATP binding site, and the tRNA acceptor stem binding site.[1] This novel triple-site inhibitory mechanism contributes to its high potency and presents a new strategy for designing aaRS-based therapeutics.[1]

Primary Biochemical Target and Mechanism of Action

The primary biochemical target of this compound is Threonyl-tRNA Synthetase (ThrRS) . Specifically, it has been extensively characterized against ThrRS from Salmonella enterica (SeThrRS).

The mechanism of action of this compound is competitive inhibition with respect to all three substrates of ThrRS: L-threonine, ATP, and tRNAThr.[1] Co-crystal structures of SeThrRS in complex with this compound (PDB ID: 7WM7) have unambiguously confirmed its triple-site binding mode, mimicking the binding of the substrates.[2] This simultaneous occupation of the three key binding sites effectively blocks the aminoacylation reaction, thereby inhibiting protein synthesis and leading to its antibacterial effect.

Signaling Pathway and Inhibition Mechanism

Caption: Inhibition of the ThrRS catalytic cycle by this compound.

Quantitative Data

The inhibitory potency of this compound against Salmonella enterica ThrRS (SeThrRS) has been determined through various biochemical assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Target Enzyme | Reference |

| IC50 | 19 nM | Salmonella enterica ThrRS (SeThrRS) | |

| Kd | 34 nM | Salmonella enterica ThrRS (SeThrRS) | |

| Kd | 35.4 nM | Salmonella enterica ThrRS (SeThrRS) |

Additionally, related compounds from the same study (36b, 36k, and 36l) demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2-8 μg/mL against tested bacterial strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Protein Expression and Purification of SeThrRS

A detailed protocol for obtaining purified SeThrRS is essential for subsequent biochemical and structural studies.

Caption: Workflow for the expression and purification of SeThrRS.

In Vitro Aminoacylation Assay (IC50 Determination)

The inhibitory activity of this compound was determined by measuring the aminoacylation of tRNAThr.

-

Principle: The assay measures the amount of radiolabeled L-threonine transferred to its cognate tRNA in the presence of ThrRS and ATP. The reduction in the amount of charged tRNA in the presence of the inhibitor is used to calculate the IC50 value.

-

Reaction Mixture:

-

HEPES buffer (pH 7.5)

-

MgCl2

-

DTT

-

ATP

-

Total E. coli tRNA

-

[14C]-L-threonine

-

Purified SeThrRS enzyme

-

Varying concentrations of this compound

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at a specified temperature (e.g., 37°C) for a set time.

-

The reaction is quenched by spotting aliquots onto filter paper saturated with trichloroacetic acid (TCA).

-

The filter paper is washed with TCA to remove unincorporated radiolabeled amino acid.

-

The radioactivity retained on the filter paper, corresponding to the charged tRNA, is measured by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC) (Kd Determination)

The binding affinity (Kd) of this compound to SeThrRS was determined using ITC.

-

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

-

Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200).

-

Procedure:

-

A solution of purified SeThrRS is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

A series of small injections of the inhibitor solution are made into the enzyme solution.

-

The heat change associated with each injection is measured.

-

The data are integrated and plotted as heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd.

-

X-ray Crystallography

The co-crystal structure of SeThrRS in complex with this compound was determined to elucidate the binding mode.

-

Principle: X-ray diffraction of a protein-ligand crystal is used to determine the three-dimensional atomic coordinates of the complex.

-

Procedure:

-

Purified SeThrRS is co-crystallized with this compound using a suitable crystallization method (e.g., hanging drop vapor diffusion).

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known ThrRS structure as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.

-

Conclusion

This compound is a pioneering triple-site inhibitor of Threonyl-tRNA Synthetase with high potency against the enzyme from Salmonella enterica. Its unique mechanism of action, involving the simultaneous occupation of the L-threonine, ATP, and tRNA binding sites, provides a strong rationale for its efficacy and serves as a blueprint for the design of next-generation aaRS inhibitors. The detailed biochemical and structural data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds in the fight against bacterial infections.

References

Structural Analysis of Inhibitor Binding to Threonyl-tRNA Synthetase: A Technical Guide Focused on the Covalent Inhibitor Obafluorin

Disclaimer: Initial searches for a specific inhibitor designated "ThrRS-IN-3" did not yield any publicly available scientific literature. Therefore, this guide will focus on a well-characterized covalent inhibitor of Threonyl-tRNA Synthetase (ThrRS), Obafluorin (OB) , to provide an in-depth technical overview of the structural and biochemical analysis of inhibitor binding. The principles and methodologies described herein are broadly applicable to the study of other ThrRS inhibitors.

Introduction

Threonyl-tRNA synthetase (ThrRS) is a vital enzyme in protein biosynthesis, responsible for the specific attachment of threonine to its cognate tRNA. This crucial role makes it an attractive target for the development of novel antimicrobial and therapeutic agents. Understanding the precise molecular interactions between inhibitors and ThrRS is paramount for structure-based drug design and optimization. This guide provides a comprehensive overview of the structural analysis of Obafluorin, a natural product that acts as a potent covalent inhibitor of bacterial ThrRS.[1]

Obafluorin, produced by Pseudomonas fluorescens, possesses a unique β-lactone ring that covalently modifies a key tyrosine residue within the active site of ThrRS.[1] This guide will detail the experimental protocols used to elucidate this mechanism, present the quantitative data characterizing the binding affinity, and visualize the experimental workflows and the mechanism of inhibition.

Quantitative Analysis of Obafluorin Binding to ThrRS

The interaction between Obafluorin and ThrRS has been characterized using various biochemical and biophysical assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Species | Method | Reference |

| IC50 | 1.4 µM | Salmonella enterica ThrRS (SeThrRS) | Enzyme Inhibition Assay | [2] |

| Kd | ~35 nM | Salmonella enterica ThrRS | Isothermal Titration Calorimetry (ITC) | [1] |

| ΔTm (ThrRS_WT + OB) | +34.8 °C | E. coli ThrRS | Thermal Shift Assay (TSA) | [1] |

| ΔTm (ThrRS_WT + 36j)* | +32.1 °C | E. coli ThrRS | Thermal Shift Assay (TSA) |

*Compound 36j is a potent non-covalent inhibitor used as a positive control.

Experimental Protocols

X-ray Crystallography of the ThrRS-Obafluorin Complex

To elucidate the structural basis of inhibition, the co-crystal structure of E. coli ThrRS (a fragment containing the catalytic and anticodon-binding domains, residues 242–642) in complex with Obafluorin was determined.

Methodology:

-

Protein Expression and Purification: The E. coli ThrRS fragment (residues 242-642) is overexpressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified ThrRS is co-crystallized with Obafluorin. The crystals of the complex are grown using the hanging drop vapor diffusion method at a specific temperature (e.g., 20°C). A typical crystallization condition involves mixing the protein-inhibitor solution with a reservoir solution containing a precipitant (e.g., PEG 3350), a buffer (e.g., MES pH 6.5), and a salt (e.g., ammonium sulfate).

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved by molecular replacement using a previously determined structure of ThrRS as a search model. The final structure is refined to a high resolution (e.g., 2.5 Å).

Thermal Shift Assay (TSA)

TSA is utilized to assess the stabilization of ThrRS upon inhibitor binding.

Methodology:

-

Reaction Setup: The assay is performed in a 96-well plate format. Each well contains the purified ThrRS protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor (Obafluorin) or a control compound in a suitable buffer.

-

Thermal Denaturation: The plate is subjected to a gradual temperature increase in a real-time PCR instrument.

-

Data Analysis: The fluorescence intensity is monitored as a function of temperature. The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined by analyzing the sigmoidal melting curve. An increase in Tm in the presence of the inhibitor indicates target engagement and stabilization.

Enzyme Inhibition Assay

The inhibitory potency of Obafluorin against ThrRS is determined by measuring the enzyme's aminoacylation activity.

Methodology:

-

Reaction Mixture: The reaction is typically carried out in a buffer containing purified ThrRS, ATP, L-threonine, and radiolabeled tRNAThr.

-

Inhibition: Varying concentrations of the inhibitor (Obafluorin) are added to the reaction mixture.

-

Quantification of Aminoacylation: The reaction is incubated for a specific time, and the amount of radiolabeled Thr-tRNAThr formed is quantified. This can be done by precipitating the tRNA, filtering, and measuring the radioactivity using a scintillation counter.

-

IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Structural and Biochemical Analysis

Caption: Experimental workflow for the analysis of ThrRS-inhibitor binding.

Mechanism of Covalent Inhibition of ThrRS by Obafluorin

Caption: Covalent inhibition mechanism of ThrRS by Obafluorin.

Conclusion

The structural and biochemical analysis of Obafluorin's interaction with ThrRS provides a detailed blueprint for its mechanism of action. The covalent modification of a key tyrosine residue in the active site, as revealed by X-ray crystallography, explains its potent inhibitory activity. The methodologies and findings presented in this guide serve as a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel ThrRS inhibitors. The integrated approach of structural biology, biophysics, and enzymology is crucial for advancing our understanding of enzyme-inhibitor interactions and for the rational design of new therapeutic agents.

References

Technical Guide: In Vitro Characterization of a Novel Threonyl-tRNA Synthetase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "ThrRS-IN-3" is not available in the public domain as of the last update. This document therefore serves as a comprehensive technical guide and template for the in vitro characterization of a novel, hypothetical inhibitor of Threonyl-tRNA Synthetase (ThrRS), hereafter referred to as "the inhibitor". The methodologies and data presented are based on established principles for the characterization of aminoacyl-tRNA synthetase inhibitors.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein synthesis.[1][2][3] Threonyl-tRNA synthetase (ThrRS) specifically ensures the fidelity of charging tRNAThr with threonine.[4] Due to their vital role, aaRSs are attractive targets for the development of novel antimicrobial and therapeutic agents.[5] This guide outlines a comprehensive strategy for the in vitro characterization of a novel ThrRS inhibitor, covering its biochemical potency, binding affinity, mechanism of action, and cellular activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for evaluating the in vitro profile of a novel ThrRS inhibitor.

Table 1: Biochemical Potency and Binding Affinity

| Parameter | Description | Value |

| IC50 (Aminoacylation) | Concentration of the inhibitor that reduces the enzyme activity by 50% in the aminoacylation assay. | e.g., 150 nM |

| IC50 (ATP-PPi Exchange) | Concentration of the inhibitor that reduces the enzyme activity by 50% in the ATP-PPi exchange assay. | e.g., 180 nM |

| Ki | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | e.g., 75 nM |

| Kd | Dissociation constant, a measure of binding affinity. | e.g., 90 nM |

| ΔTm (Thermal Shift) | Change in the melting temperature of ThrRS upon inhibitor binding. | e.g., +8.5 °C |

Table 2: Enzyme Inhibition Kinetics

| Substrate | Mode of Inhibition | Km (µM) | Vmax (µmol/min/mg) |

| Threonine | Competitive | e.g., 5.2 (apparent) | e.g., 1.2 (no change) |

| ATP | Non-competitive | e.g., 25 (no change) | e.g., 0.6 (apparent) |

| tRNAThr | Uncompetitive | e.g., 0.8 (apparent) | e.g., 0.7 (apparent) |

Table 3: Cellular Activity

| Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) |

| e.g., Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | e.g., 1.2 µg/mL | N/A | N/A |

| e.g., HEK293 | Cell Viability (MTT/XTT) | N/A | e.g., > 50 µM | > 40 |

Experimental Protocols

Recombinant ThrRS Expression and Purification

-

Cloning and Mutagenesis: The gene encoding the target ThrRS (e.g., from E. coli) is cloned into an expression vector, such as pET28a, often with an N-terminal His-tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., Rosetta pLysS). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 37°C.

-

Purification: Cells are harvested, lysed, and the protein is purified from the soluble fraction using Nickel-NTA affinity chromatography. The purified protein is then dialyzed and stored in an appropriate buffer at -80°C.

Aminoacylation Assay

This assay measures the transfer of a radiolabeled amino acid to its cognate tRNA, which is the final step of the synthetase reaction.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), MgCl2, DTT, ATP, radiolabeled threonine (e.g., [3H]-Thr), total tRNA, and the purified ThrRS enzyme.

-

Inhibition Assay: The inhibitor, at varying concentrations, is pre-incubated with the enzyme before initiating the reaction by adding the substrates.

-

Quantification: The reaction is quenched at different time points by spotting the mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA). The radioactivity incorporated into the tRNA is measured using a scintillation counter.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi).

-

Reaction Mixture: The reaction is carried out in a buffer containing ATP, the cognate amino acid (threonine), [32P]-labeled PPi, and the ThrRS enzyme.

-

Principle: The reverse reaction, where [32P]-PPi is incorporated into ATP, is measured.

-

Quantification: The reaction is stopped, and the resulting [32P]-ATP is separated from the free [32P]-PPi, typically by charcoal binding or thin-layer chromatography (TLC), and quantified.

-

Data Analysis: Similar to the aminoacylation assay, IC50 values are determined from the dose-response curve of the inhibitor.

Enzyme Kinetics and Mechanism of Inhibition

To determine the mechanism of inhibition with respect to each substrate (threonine, ATP, and tRNAThr), aminoacylation assays are performed by varying the concentration of one substrate while keeping the others constant, in the presence of different fixed concentrations of the inhibitor.

-

Procedure: A matrix of experiments is set up where, for example, the concentration of threonine is varied while ATP and tRNAThr concentrations are held constant and saturating. This is repeated for different inhibitor concentrations.

-

Data Analysis: The data are plotted using a Lineweaver-Burk or Michaelis-Menten plot. Changes in the apparent Km and Vmax values in the presence of the inhibitor reveal the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Thermal Shift Assay (TSA)

TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates direct binding of the inhibitor to the protein.

-

Procedure: The ThrRS enzyme is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The inhibitor is added to the mixture.

-

Measurement: The fluorescence is monitored as the temperature is gradually increased in a real-time PCR instrument.

-

Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor is calculated.

Visualizations

Experimental Workflow

References

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic hyper-resistance in a class I aminoacyl-tRNA synthetase with altered active site signature motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Borrelidin: A Technical Guide to a Potent Threonyl-tRNA Synthetase Inhibitor with Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Borrelidin, a macrolide antibiotic that acts as a potent and selective inhibitor of threonyl-tRNA synthetase (ThrRS). Borrelidin has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and parasites, and has also been investigated for its anti-angiogenic and anti-cancer properties. This document details the mechanism of action of Borrelidin, summarizes its in vitro and in vivo efficacy, provides an overview of key experimental methodologies for its study, and outlines the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting aminoacyl-tRNA synthetases.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel drug targets and therapeutic agents. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes responsible for charging tRNAs with their cognate amino acids during protein synthesis, represent a promising class of targets for antimicrobial drug development. Threonyl-tRNA synthetase (ThrRS) is a critical enzyme in this pathway, and its inhibition leads to the cessation of protein synthesis and subsequent cell death.

Borrelidin is a naturally occurring 18-membered macrolide antibiotic that has been identified as a potent inhibitor of ThrRS.[1] It exhibits a broad spectrum of biological activities, including antibacterial, antimalarial, and anti-angiogenic effects.[1] This guide provides an in-depth look at the technical aspects of Borrelidin as a potential antimicrobial agent.

Mechanism of Action

Borrelidin exerts its antimicrobial effect by targeting and inhibiting threonyl-tRNA synthetase (ThrRS).[1] Its mechanism of action involves several key steps:

-

Inhibition of ThrRS: Borrelidin binds to a pocket on ThrRS that is adjacent to the active site.[2] This binding is non-competitive with respect to threonine and is thought to induce a conformational change in the enzyme that blocks the release of the threonyl-adenylate intermediate (Thr-AMP) and pyrophosphate (PPi).[2] This effectively halts the aminoacylation process.

-

Induction of the Stringent Response: The inhibition of ThrRS leads to an accumulation of uncharged tRNAThr within the cell. This triggers the stringent response, a global reprogramming of bacterial metabolism in response to amino acid starvation.

-

Activation of Stress-Responsive Pathways: In eukaryotic cells, the accumulation of uncharged tRNAs activates the General Control Nonderepressible 2 (GCN2) kinase stress-responsive pathway. This pathway is a key sensor of amino acid deprivation and its activation can lead to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Borrelidin has been shown to induce apoptosis in various cell types. In endothelial cells, this is mediated through the activation of the caspase-8 and caspase-3 signaling pathways.

The following diagram illustrates the primary mechanism of action of Borrelidin:

Caption: Mechanism of Borrelidin Action.

Quantitative Data

The antimicrobial and cytotoxic activities of Borrelidin have been quantified in various studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Activity of Borrelidin

| Target Organism/Cell Line | Assay Type | Value | Reference |

| Plasmodium falciparum | IC50 | 0.97 nM | |

| Human Acute Lymphoblastic Leukemia (ALL) cell lines | IC50 | 50 ng/mL | |

| Human cells | IC50 | 345 nM | |

| Clostridium perfringens | MIC | Not Specified | |

| Aeromonas hydrophila | MIC | Not Specified | |

| Staphylococcus aureus | MIC | Not Specified | |

| Listeria monocytogenes | MIC | Not Specified | |

| Yersinia enterocolitica | MIC | Not Specified | |

| Salmonella enterica | MIC | Not Specified |

Table 2: In Vivo Efficacy of Borrelidin

| Animal Model | Pathogen | Dose | Outcome | Reference |

| Mice | Plasmodium yoelii 17XL | 0.25 mg/kg/day | Cured lethal malaria infection |

Experimental Protocols

This section outlines the general methodologies used to evaluate the antimicrobial properties of Borrelidin.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of Borrelidin against various microorganisms can be determined using standard methods such as broth microdilution or agar dilution.

A. Broth Microdilution Method (General Protocol)

-

Preparation of Borrelidin Stock Solution: Dissolve Borrelidin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the Borrelidin stock solution in appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the Borrelidin dilutions. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of Borrelidin that completely inhibits visible growth of the microorganism.

Threonyl-tRNA Synthetase (ThrRS) Enzyme Inhibition Assay

The inhibitory activity of Borrelidin against ThrRS can be measured by monitoring the aminoacylation of tRNAThr.

A. Aminoacylation Assay (General Protocol)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl2, radiolabeled L-threonine (e.g., [14C]L-threonine), and purified ThrRS enzyme.

-

Inhibitor Addition: Add varying concentrations of Borrelidin to the reaction mixture and pre-incubate for a defined period.

-

Initiation of Reaction: Initiate the aminoacylation reaction by adding purified tRNAThr.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

-

Reaction Quenching and Precipitation: Stop the reaction by adding a solution to precipitate the tRNA (e.g., cold trichloroacetic acid).

-

Quantification: Filter the precipitate and measure the amount of incorporated radiolabeled threonine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each Borrelidin concentration and determine the IC50 value.

In Vivo Efficacy Studies

The antimicrobial efficacy of Borrelidin in a living organism can be assessed using animal models of infection.

A. Murine Model of Malaria (General Protocol)

-

Infection: Infect mice with a lethal strain of a rodent malaria parasite, such as Plasmodium yoelii 17XL.

-

Drug Administration: Administer Borrelidin to the infected mice at various doses and schedules (e.g., intraperitoneally once daily for four consecutive days). Include a vehicle control group and a positive control group treated with a known antimalarial drug (e.g., chloroquine).

-

Monitoring: Monitor the mice daily for parasitemia (by examining blood smears) and survival.

-

Efficacy Assessment: Evaluate the efficacy of Borrelidin based on the reduction in parasitemia and the increase in survival rate compared to the control groups. The effective dose (e.g., ED90) can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by Borrelidin and a general workflow for its investigation as an antimicrobial agent.

Caption: Borrelidin Signaling Pathways.

Caption: Borrelidin Research Workflow.

Conclusion

Borrelidin represents a promising scaffold for the development of novel antimicrobial agents targeting threonyl-tRNA synthetase. Its potent activity against a range of pathogens, coupled with a well-defined mechanism of action, makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of Borrelidin's properties and the methodologies for its study. Further research into its spectrum of activity, pharmacokinetic and pharmacodynamic properties, and potential for resistance development is warranted to fully elucidate its therapeutic potential. The exploration of Borrelidin and other aaRS inhibitors will undoubtedly contribute to the arsenal of next-generation antimicrobial therapies.

References

A Technical Guide to the Selectivity Profiling of Threonyl-tRNA Synthetase (ThrRS) Inhibitors

Disclaimer: No publicly available information was found for a compound specifically named "ThrRS-IN-3." This name may refer to an internal or otherwise unpublished compound. This guide therefore provides a comprehensive overview of the principles and methods for assessing the selectivity profile of Threonyl-tRNA Synthetase (ThrRS) inhibitors, using publicly available information on representative compounds and general assay methodologies.

Introduction to Threonyl-tRNA Synthetase as a Therapeutic Target

Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of threonine to its cognate tRNA. This function is vital for the accurate translation of the genetic code.[1] The essential nature of ThrRS in both prokaryotes and eukaryotes has made it an attractive target for the development of novel therapeutics, including antibiotics, immunosuppressants, and anti-angiogenic agents.[1][2]

Inhibitors of ThrRS can disrupt protein synthesis, leading to cell growth inhibition or apoptosis.[3] However, for a ThrRS inhibitor to be a viable therapeutic agent, it must exhibit a high degree of selectivity for its intended target over other cellular proteins, particularly other aminoacyl-tRNA synthetases and protein kinases, to minimize off-target effects and potential toxicity.[4] This guide outlines the key experimental approaches for determining the selectivity profile of a novel ThrRS inhibitor.

Data Presentation: Quantifying Inhibitor Selectivity

A critical aspect of characterizing a new inhibitor is to quantify its activity against the primary target and a broad range of potential off-targets. This data is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Illustrative Kinase Selectivity Profile

Protein kinases are a major class of off-targets for many small molecule inhibitors due to the structural similarity of their ATP-binding sites. A comprehensive kinase screen is therefore essential. The data below is illustrative of how the selectivity of a hypothetical ThrRS inhibitor might be presented.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ThrRS |

| ThrRS (Target) | 10 | 1 |

| Kinase A | > 10,000 | > 1,000 |

| Kinase B | 1,200 | 120 |

| Kinase C | 8,500 | 850 |

| Kinase D | > 10,000 | > 1,000 |

| ... | ... | ... |

| Kinase Z | 5,300 | 530 |

Illustrative Aminoacyl-tRNA Synthetase Selectivity Panel

Selectivity against other human aminoacyl-tRNA synthetases (aaRSs) is also crucial to ensure the inhibitor does not cause widespread disruption of protein synthesis.

| aaRS Target | IC50 (nM) | Fold Selectivity vs. ThrRS |

| ThrRS (Target) | 10 | 1 |

| AlaRS | > 10,000 | > 1,000 |

| CysRS | > 10,000 | > 1,000 |

| AspRS | 9,800 | 980 |

| GluRS | > 10,000 | > 1,000 |

| ... | ... | ... |

| TyrRS | > 10,000 | > 1,000 |

Experimental Protocols

Detailed and robust experimental protocols are necessary to generate high-quality selectivity data. Below are methodologies for key assays used in the characterization of ThrRS inhibitors.

Biochemical ThrRS Inhibition Assay

This assay quantifies the ability of a compound to inhibit the aminoacylation activity of purified ThrRS. A common method measures the incorporation of a radiolabeled amino acid into its cognate tRNA.

Materials:

-

Purified recombinant human ThrRS

-

Human tRNAThr

-

L-Threonine

-

[3H]-L-Threonine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation fluid

-

Filter plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, ATP, L-Threonine, [³H]-L-Threonine, and tRNAThr.

-

Inhibitor Addition: Add the test inhibitor dilutions to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiation of Reaction: Add purified ThrRS enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., cold 10% trichloroacetic acid).

-

Washing: Transfer the reaction mixture to a filter plate and wash multiple times with cold 5% trichloroacetic acid to remove unincorporated [³H]-L-Threonine.

-

Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical ThrRS Inhibition Assay Workflow

Kinome-Wide Selectivity Profiling (KinomeScan™)

To assess selectivity against a broad range of kinases, a competitive binding assay platform such as KINOMEscan™ is commonly employed. This method does not measure enzymatic activity but rather the ability of a compound to displace a ligand from the kinase active site.

Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound is incubated with the kinase and ligand-beads. The amount of kinase bound to the beads is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Procedure (Simplified):

-

Compound Submission: The test compound is provided to a specialized vendor (e.g., Eurofins DiscoverX).

-

Assay Execution: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., over 450).

-

Data Reporting: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor.

-

Follow-up: For significant "hits," a Kd (dissociation constant) can be determined by running a dose-response experiment.

KINOMEscan™ Competitive Binding Assay Principle

Cellular Target Engagement Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying that a compound binds to its target protein within the complex environment of a living cell. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.

Materials:

-

Cultured cells (e.g., HEK293T or a relevant cancer cell line)

-

Cell culture medium and supplements

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies: Primary antibody against ThrRS, HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a set time (e.g., 1 hour) at 37°C to allow compound entry and binding.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or sonication.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

Western Blotting: Normalize the protein concentration of the soluble fractions. Analyze the amount of soluble ThrRS at each temperature by SDS-PAGE and Western blotting using a specific anti-ThrRS antibody.

-

Data Analysis: Plot the amount of soluble ThrRS against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Cellular Thermal Shift Assay (CETSA®) Workflow

Conclusion

Determining the selectivity profile of a ThrRS inhibitor is a cornerstone of its preclinical development. A combination of biochemical assays against the primary target and related enzymes, broad kinase profiling, and cellular target engagement assays provides a comprehensive understanding of the inhibitor's specificity. This multi-faceted approach is essential for identifying potent, selective, and ultimately safer drug candidates for clinical investigation.

References

- 1. Threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Borrelidin, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Threonyl-tRNA Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis, has emerged as a compelling target for the development of novel therapeutics, particularly in the fields of antimicrobials and antimalarials. This technical guide provides a comprehensive overview of the early-stage research landscape for ThrRS inhibitors. It delves into the molecular mechanisms of ThrRS, the diverse chemical scaffolds of its inhibitors, detailed experimental protocols for their evaluation, and the non-canonical functions of the enzyme that are opening new avenues for therapeutic intervention. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of next-generation ThrRS-targeting drugs.

Introduction: The Rationale for Targeting Threonyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes fundamental to life, responsible for the faithful translation of the genetic code. They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein synthesis. The inhibition of this process leads to the cessation of protein production and, consequently, cell death. Threonyl-tRNA synthetase specifically ensures the correct charging of tRNA with threonine.

The therapeutic potential of targeting ThrRS lies in the structural differences between the enzymes found in pathogens and humans. These differences, particularly in the active site and regulatory domains, allow for the design of selective inhibitors with minimal off-target effects in the host. Furthermore, the discovery of non-canonical functions of ThrRS, beyond its role in translation, in processes such as angiogenesis and immune signaling, has broadened the scope of its therapeutic relevance.

Molecular Architecture and Mechanism of Threonyl-tRNA Synthetase

ThrRS is a class IIa aminoacyl-tRNA synthetase. The canonical function of ThrRS is to catalyze the aminoacylation of tRNAThr in a two-step reaction:

-

Amino Acid Activation: Threonine and ATP bind to the active site of ThrRS, leading to the formation of a threonyl-adenylate intermediate and the release of pyrophosphate (PPi).

-

tRNA Charging: The activated threonyl moiety is then transferred to the 3'-hydroxyl group of the terminal adenosine of tRNAThr, forming threonyl-tRNAThr and releasing AMP.

A critical feature of many bacterial ThrRS enzymes is the presence of a zinc ion in the active site, which plays a role in amino acid recognition and discrimination.[1] The enzyme also possesses an editing domain to hydrolyze incorrectly charged tRNAs, thereby maintaining the fidelity of protein synthesis.

Known Classes of Threonyl-tRNA Synthetase Inhibitors

A growing number of structurally diverse inhibitors of ThrRS have been identified, ranging from natural products to synthetically designed molecules.

Borrelidin and its Analogs

Borrelidin, a macrolide natural product, is a potent, non-competitive inhibitor of ThrRS.[2] It exhibits broad-spectrum activity against bacteria, fungi, and protozoa, including the malaria parasite Plasmodium falciparum. However, its clinical development has been hampered by its toxicity to human cells.[2] Significant research efforts are focused on synthesizing borrelidin analogs with improved selectivity and reduced cytotoxicity.

Substrate Mimics and Competitive Inhibitors

Structure-based drug design has led to the development of inhibitors that mimic the substrates of the ThrRS-catalyzed reaction. These include:

-

Threonyl-adenylate analogs: These molecules are designed to resemble the threonyl-adenylate intermediate and act as competitive inhibitors.

-

Salicylic acid derivatives: Identified through virtual screening, these compounds represent a novel scaffold for ThrRS inhibition.[3][4]

Dual-Site and Triple-Site Inhibitors

A more recent and innovative approach involves the design of inhibitors that simultaneously occupy multiple substrate-binding sites.

-

tRNA-amino acid dual-site inhibitors: These compounds are designed to bind to both the tRNA and L-threonine binding pockets of ThrRS.

-

Triple-site inhibitors: These inhibitors target the binding sites for threonine, ATP, and the 3'-end of tRNA, offering the potential for high potency and selectivity.

Covalent Inhibitors

The natural product obafluorin has been identified as the first covalent inhibitor of a bacterial ThrRS. Covalent inhibition offers the advantage of prolonged target engagement and can lead to increased potency and duration of action.

Quantitative Data on Threonyl-tRNA Synthetase Inhibitors

The following tables summarize the reported inhibitory activities of various ThrRS inhibitors. It is important to note that direct comparison of potencies can be challenging due to variations in assay conditions and the specific ThrRS ortholog used.

Table 1: Inhibitory Activity of Borrelidin and its Analogs against P. falciparum ThrRS

| Compound | IC50 (nM) |

| Borrelidin | 0.97 |

| Analog 1 | 1.5 |

| Analog 2 | 2.3 |

Table 2: Inhibitory Activity of Salicylic Acid Derivatives against P. falciparum ThrRS

| Compound | IC50 (µM) |

| Hit 1 | 5.2 |

| Hit 2 | 8.7 |

| Hit 3 | 12.1 |

Table 3: Inhibitory Activity of Dual-Site Inhibitors against Salmonella enterica ThrRS

| Compound | IC50 (µM) |

| Compound 30d | 1.4 |

Table 4: Antibacterial Activity of Triple-Site Inhibitors

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

| 36b | 2-4 | 4-8 |

| 36k | 2-4 | 4-8 |

| 36l | 2-4 | 4-8 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ThrRS inhibitors.

Threonyl-tRNA Synthetase Enzyme Inhibition Assay (Malachite Green Assay)

This assay measures the activity of ThrRS by quantifying the amount of pyrophosphate (PPi) produced during the amino acid activation step. The PPi is converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is then detected using a malachite green-based colorimetric reagent.

Materials:

-

Purified ThrRS enzyme

-

L-threonine

-

ATP

-

Inorganic pyrophosphatase

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 30 mM KCl, 1 mM DTT)

-

Malachite green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

96-well microplates

-

Plate reader capable of measuring absorbance at ~630 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, L-threonine (at a concentration near its Km), and inorganic pyrophosphatase.

-

Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the ThrRS enzyme to all wells except the negative control and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP (at a concentration near its Km).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at ~630 nm using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Threonyl-tRNA Synthetase Aminoacylation Assay (Scintillation Proximity Assay)

The Scintillation Proximity Assay (SPA) is a homogeneous radioassay that measures the incorporation of a radiolabeled amino acid into tRNA.

Materials:

-

Purified ThrRS enzyme

-

Radiolabeled L-threonine (e.g., [³H]-L-threonine)

-

tRNAThr

-

ATP

-

Assay buffer

-

SPA beads (e.g., yttrium silicate beads)

-

96- or 384-well microplates compatible with a scintillation counter

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, radiolabeled L-threonine, tRNAThr, and ATP.

-

Add the test inhibitor at various concentrations to the wells of the microplate.

-

Add the ThrRS enzyme to initiate the reaction.

-

Incubate the reaction at a controlled temperature for a set period.

-

Stop the reaction by adding a solution that also promotes the binding of the charged tRNA to the SPA beads (e.g., an acidic solution).

-

Add the SPA beads to the wells.

-

Allow the beads to settle.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

-

Test inhibitor

-

96-well microplates

-

Incubator

Protocol:

-

Prepare a serial dilution of the test inhibitor in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.

Signaling Pathways and Non-Canonical Functions of Threonyl-tRNA Synthetase

Recent research has unveiled that ThrRS possesses functions beyond its canonical role in protein synthesis. These non-canonical functions are often mediated by specific domains of the protein and can be independent of its enzymatic activity.

Regulation of Angiogenesis

Extracellular ThrRS has been shown to have pro-angiogenic effects, stimulating the migration of endothelial cells. This activity is of interest in the context of cancer and other diseases characterized by abnormal blood vessel formation.

Immune Modulation

ThrRS can act as a signaling molecule in the immune system. It has been shown to induce the maturation of dendritic cells and promote a T helper type 1 (Th1) immune response through the activation of the NF-κB signaling pathway.

JNK Signaling in Myogenic Differentiation

ThrRS can negatively regulate myoblast differentiation by interacting with Axin1 and inhibiting the JNK signaling pathway. This function is independent of its aminoacylation activity.

These non-canonical functions suggest that ThrRS inhibitors could have therapeutic applications beyond their direct impact on protein synthesis.

Visualizations

Signaling Pathways

Caption: Non-canonical signaling pathways of Threonyl-tRNA Synthetase.

Experimental Workflow for ThrRS Inhibitor Discovery

Caption: A typical workflow for the discovery and development of ThrRS inhibitors.

Conclusion and Future Directions

The field of threonyl-tRNA synthetase inhibitor research is vibrant and rapidly evolving. The validation of ThrRS as a druggable target in various infectious diseases, coupled with the expanding understanding of its non-canonical roles, presents exciting opportunities for the development of novel therapeutics. Future research will likely focus on:

-

Improving Selectivity: The design of inhibitors that exploit subtle differences between pathogenic and human ThrRS remains a key challenge.

-

Exploring Novel Scaffolds: The identification of new chemical matter through advanced screening techniques will be crucial for expanding the pipeline of ThrRS inhibitors.

-

Targeting Non-Canonical Functions: The development of modulators that specifically target the non-translational roles of ThrRS could open up new therapeutic avenues in areas such as oncology and immunology.

-

Combating Resistance: As with any antimicrobial agent, understanding and overcoming potential resistance mechanisms will be critical for the long-term success of ThrRS inhibitors.

This technical guide provides a solid foundation for researchers to navigate the complexities and opportunities in this promising area of drug discovery.

References

- 1. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Quinazolinone-Threonine Hybrids - Novel Dual-Site Inhibitors of Threonyl-tRNA Synthetase and Their Impact on Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of a novel class of Threonyl-tRNA Synthetase (ThrRS) inhibitors, exemplified by the potent compound 8g . These compounds represent a significant advancement in the development of antimicrobials through a unique dual-site inhibitory mechanism that effectively halts protein synthesis.

Executive Summary

Threonyl-tRNA synthetase (ThrRS) is an essential enzyme in protein biosynthesis, responsible for the specific attachment of threonine to its cognate tRNA (tRNAThr). Its critical role makes it a prime target for the development of novel antimicrobial agents. This guide details a class of quinazolinone-threonine hybrids, with a particular focus on compound 8g , which demonstrates potent inhibition of Salmonella enterica ThrRS (SeThrRS). These compounds employ a novel mechanism by simultaneously occupying both the tRNAThr and L-threonine binding pockets of the enzyme. This dual-site, ATP-independent inhibition leads to the cessation of protein synthesis and subsequent bacterial growth inhibition. This document outlines the quantitative inhibitory data, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: Dual-Site Inhibition of ThrRS

The primary mechanism of action for the quinazolinone-threonine hybrid inhibitors is the simultaneous blockade of two key substrate-binding sites on the ThrRS enzyme. Unlike traditional inhibitors that may compete at the amino acid or ATP binding site alone, these compounds have been designed to occupy both the binding pocket for the nucleotide A76 of tRNAThr and the L-threonine binding site[1].

The co-crystal structure of SeThrRS in complex with these inhibitors reveals that the quinazolinone moiety occupies the tRNA binding site, while the threonine-like portion of the inhibitor settles into the amino acid binding pocket[2]. This dual occupancy effectively prevents the binding of both essential substrates required for the aminoacylation reaction, thereby inhibiting the production of threonyl-tRNAThr and halting protein synthesis.

Data Presentation: Quantitative Analysis

The inhibitory effects of the quinazolinone-threonine hybrids have been quantified through various assays. Compound 8g emerged as a particularly potent derivative from this class. The data below summarizes its activity against Salmonella enterica ThrRS (SeThrRS) and various bacterial strains.

| Compound | Target | IC50 (μM) | Kd (μM) | Reference |

| 8g | SeThrRS | 0.50 | 0.40 | [2] |

| 30d | SeThrRS | 1.4 | Not Reported | [1] |

| Table 1: In Vitro Enzymatic Inhibition and Binding Affinity. |

The antibacterial activity of these compounds was assessed by determining their Minimum Inhibitory Concentrations (MIC) against a panel of bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 8g | Escherichia coli ATCC25922 | 16 | [2] |

| 8g | Salmonella enterica | 16 | |

| 8g | Staphylococcus aureus ATCC29213 | 32 | |

| 8g | Enterococcus faecalis ATCC29212 | 32 | |

| 30d | Escherichia coli ATCC25922 | 16 | |

| 30d | Salmonella enterica | 16 | |

| 30d | Staphylococcus aureus ATCC29213 | 32 | |

| 30d | Enterococcus faecalis ATCC29212 | 32 | |

| Table 2: Antibacterial Activity (Minimum Inhibitory Concentration). |

Experimental Protocols

The characterization of the quinazolinone-threonine hybrids involves several key experimental procedures. The following sections provide detailed methodologies for these assays.

ThrRS Enzymatic Inhibition Assay (IC50 Determination)